4-Iodo-N-(tetrahydro-2H-pyran-4-yl)benzamide
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Overview
Description
4-Iodo-N-(tetrahydro-2H-pyran-4-yl)benzamide is a chemical compound that features an iodine atom attached to a benzamide structure, with a tetrahydro-2H-pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-N-(tetrahydro-2H-pyran-4-yl)benzamide typically involves the iodination of a benzamide precursor followed by the introduction of the tetrahydro-2H-pyran moiety. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atom onto the benzamide ring. The tetrahydro-2H-pyran ring can be introduced through a cyclization reaction involving a suitable diol and an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination and cyclization reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Iodo-N-(tetrahydro-2H-pyran-4-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization: The tetrahydro-2H-pyran ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound .
Scientific Research Applications
4-Iodo-N-(tetrahydro-2H-pyran-4-yl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Iodo-N-(tetrahydro-2H-pyran-4-yl)benzamide involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, while the benzamide and tetrahydro-2H-pyran moieties can interact with various enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects .
Comparison with Similar Compounds
Similar Compounds
4-Iodo-1-tetrahydropyran-2-yl-pyrazole: Similar in structure but contains a pyrazole ring instead of a benzamide.
4-Iodotetrahydro-2H-pyran: Lacks the benzamide moiety and is simpler in structure.
4-Iodo-N-(tetrahydro-2H-pyran-2-yl)benzamide: Similar but with a different position of the tetrahydro-2H-pyran ring.
Uniqueness
4-Iodo-N-(tetrahydro-2H-pyran-4-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the iodine atom allows for unique halogen bonding interactions, while the tetrahydro-2H-pyran ring provides additional stability and versatility in chemical reactions .
Properties
IUPAC Name |
4-iodo-N-(oxan-4-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14INO2/c13-10-3-1-9(2-4-10)12(15)14-11-5-7-16-8-6-11/h1-4,11H,5-8H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDPYBJFKUUGROJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC(=O)C2=CC=C(C=C2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14INO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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